molecular formula C14H10ClNS2 B411990 1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide CAS No. 23111-43-5

1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide

Cat. No.: B411990
CAS No.: 23111-43-5
M. Wt: 291.8g/mol
InChI Key: MHPLBFVYJVGKFF-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide is a synthetic compound of significant research interest due to its benzothiazole core, a privileged scaffold in medicinal chemistry. The benzothiazole nucleus is widely recognized for its diverse pharmacological activities, and its derivatives are extensively investigated for their potent antibacterial properties. Studies on similar benzothiazole-sulfonamide compounds have demonstrated enhanced activity against a panel of multi-resistant bacterial strains, including Escherichia coli , Proteus species, Staphylococcus aureus , and Pseudomonas aeruginosa , in some cases outperforming standard antibiotics like ciprofloxacin and gentamicin . The mechanism of action for such compounds often involves the inhibition of essential enzymatic pathways in microorganisms . Beyond biomedical applications, benzothiazole derivatives are also valuable in materials science, where they are utilized in the development of organic phosphors and other functional materials . This sulfide derivative serves as a key synthetic intermediate for researchers exploring the structure-activity relationships of heterocyclic compounds and for developing new chemical entities with potential applications in drug discovery and advanced material design. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNS2/c15-11-7-5-10(6-8-11)9-17-14-16-12-3-1-2-4-13(12)18-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPLBFVYJVGKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23111-43-5
Record name 1,3-BENZOTHIAZOL-2-YL 4-CHLOROBENZYL SULFIDE
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Preparation Methods

Base-Mediated Thioether Formation

The most widely documented method involves the reaction of 2-mercaptobenzothiazole with 4-chlorobenzyl chloride under basic conditions. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) serves as the deprotonating agent, facilitating the nucleophilic attack of the thiolate anion on the benzyl chloride.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Temperature: 80–100°C (reflux)

  • Time: 4–6 hours

  • Yield: 70–85%

Mechanistic Insights:

  • Deprotonation of 2-mercaptobenzothiazole by NaOH generates a thiolate ion.

  • Nucleophilic substitution at the benzylic carbon of 4-chlorobenzyl chloride forms the thioether bond.

  • Byproduct HCl is neutralized by excess base.

Limitations:

  • Competing oxidation of thiols to disulfides requires inert atmospheres.

  • Solvent removal and purification steps increase operational complexity.

Two-Step Synthesis via Intermediate Chlorination

Preparation of 2-Chlorobenzothiazole

A patented method (US2469697A) describes the synthesis of 2-chlorobenzothiazole using sulfuryl chloride (SO₂Cl₂) and 2-mercaptobenzothiazole. This intermediate is critical for subsequent coupling reactions.

Reaction Conditions:

  • Molar Ratio: 6:1 (SO₂Cl₂ : 2-mercaptobenzothiazole)

  • Temperature: 25–40°C (exothermic reaction)

  • Time: 10–15 minutes

  • Yield: 90–95%

Procedure:

  • Slow addition of SO₂Cl₂ to 2-mercaptobenzothiazole at 25°C.

  • Evolution of HCl and SO₂ gases during reaction.

  • Steam distillation isolates 2-chlorobenzothiazole.

Advantages:

  • High purity (>98%) without column chromatography.

  • Scalable to industrial production.

Coupling with 4-Chlorobenzyl Thiol

The 2-chlorobenzothiazole intermediate reacts with 4-chlorobenzyl thiol in the presence of triethylamine (Et₃N):

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Catalyst: Et₃N (1.2 equivalents)

  • Temperature: 60°C

  • Time: 3 hours

  • Yield: 80–88%

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated a 40% reduction in reaction time compared to conventional heating.

Protocol:

  • Reactants: 2-mercaptobenzothiazole (1 mmol), 4-chlorobenzyl chloride (1.1 mmol)

  • Base: K₂CO₃ (2 mmol)

  • Solvent: Acetonitrile (MeCN)

  • Microwave Power: 300 W

  • Temperature: 100°C

  • Time: 20 minutes

  • Yield: 82%

Benefits:

  • Enhanced energy efficiency.

  • Reduced side reactions due to shorter exposure times.

Industrial-Scale Production

Continuous Flow Reactor Design

A patent (US20160175303A1) outlines a continuous flow system for large-scale synthesis:

Key Parameters:

ParameterValue
Reactor Volume50 L
Flow Rate10 L/h
Residence Time30 minutes
Temperature90°C
Annual Capacity8,000 kg

Advantages:

  • Consistent product quality (purity >99%).

  • 20% lower solvent consumption vs. batch processes.

Comparative Analysis of Methods

Table 1: Yield and Scalability of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Base-Mediated70–8595–97ModerateHigh
Two-Step Chlorination80–8898–99HighModerate
Microwave-Assisted8296LowHigh
Continuous Flow90–95>99IndustrialLow

Critical Observations:

  • The two-step chlorination method achieves the highest purity but requires stringent gas-handling infrastructure.

  • Continuous flow systems excel in scalability but demand significant capital investment.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate waste management. Ethyl acetate/water biphasic systems are emerging as greener alternatives.

Catalytic Enhancements

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored for functionalized derivatives but remains cost-prohibitive for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, potassium carbonate, and organic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide serves as a fundamental building block in organic synthesis. It is utilized as a reagent in various chemical reactions to create more complex organic molecules. Its structural properties allow it to participate in nucleophilic substitutions and coupling reactions.

Biology

The compound has been investigated for its potential biological activities :

  • Antimicrobial Activity: Studies have shown that it exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, its minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be as low as 1.27 µM .
  • Anticancer Properties: Research indicates that this compound may inhibit cancer cell growth. In one study, it demonstrated an IC50 value of 4.53 µM against the HCT116 colorectal cancer cell line, outperforming standard treatments like 5-Fluorouracil (IC50 = 9.99 µM) .

Medicine

This compound is being explored for drug development, particularly in designing new therapeutic agents targeting specific biological pathways. Its ability to modulate enzyme activity suggests potential applications in treating infections and cancer.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. It can also serve as a ligand in metal extraction processes, expanding its utility beyond pharmaceuticals into materials science and chemical engineering .

Antimicrobial Activity

The following table summarizes the antimicrobial activity of various derivatives related to this compound:

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N184.53Colorectal cancer cells (HCT116)

Anticancer Activity

The anticancer efficacy of synthesized analogues is illustrated below:

CompoundIC50 (µM)Comparison with Standard Drug
N95.85More potent than 5-FU (IC50 = 9.99 µM)
N184.53More potent than 5-FU (IC50 = 9.99 µM)

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Chlorobenzyl sulfide (-S-CH₂-C₆H₄-Cl) ~277.8* Potential agrochemical/pharmacological agent
2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-benzothiazol () 4-Chlorobenzenesulfonylhydrazide (-SO₂-NH-NH₂) 355.8 Crystalline solid (m.p. 172–174°C); characterized by NMR and X-ray ()
Bentaluron (1-(1,3-Benzothiazol-2-yl)-3-isopropylurea) () Urea (-NH-C(O)-NH-iPr) 263.7 Herbicide; hydrogen-bonding capacity via urea group
(1,3-Benzothiazol-2-yl)carbamoyl phenylmethanesulfonic acid (Cpd D, ) Sulfonic acid (-SO₃H) ~336.3* Low molecular weight protein tyrosine phosphatase inhibitor; high solubility

*Calculated based on molecular formulas.

Key Observations:

Sulfide vs. This contrasts with the sulfide group’s non-polar character, which may enhance membrane permeability. The 4-chlorophenyl group is conserved in both compounds, suggesting shared electronic effects (e.g., electron-withdrawing Cl).

Sulfide vs. Urea ():

  • Bentaluron’s urea group enables hydrogen bonding with biological targets (e.g., enzymes or receptors), critical for herbicidal activity. In contrast, the sulfide linkage in the target compound may prioritize hydrophobic interactions.

Sulfide vs. Sulfonic Acid ():

  • The sulfonic acid group in Cpd D increases water solubility, making it suitable for aqueous enzymatic assays. The sulfide group’s lipophilicity may favor blood-brain barrier penetration in drug design.

Crystallographic and Spectroscopic Insights

  • Crystal Packing: The sulfonylhydrazide analog () forms intermolecular N-H···O hydrogen bonds and π···π stacking (interplanar distance ~3.5 Å, , Table S3), stabilizing its lattice. Such interactions are absent in the sulfide derivative due to its non-polar linker.
  • 1H NMR Data: The target compound’s benzothiazole protons (e.g., H4, H5, H6, H7) are expected to resonate near δ 7.2–8.1 ppm, similar to the sulfonylhydrazide analog (). However, the sulfide’s -CH₂- group would show distinct signals (~δ 4.0–4.5 ppm for -S-CH₂-).

Biological Activity

1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H10ClNS2. The presence of a chlorine atom in its structure is significant as it influences both its chemical reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of 2-mercaptobenzothiazole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Biological Activity

  • Antimicrobial Activity :
    • Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • In one study, derivatives were found to possess antibacterial potency superior to reference drugs such as ampicillin and streptomycin .
  • Anticancer Potential :
    • The compound has been investigated for its anticancer properties. A study highlighted that benzothiazole derivatives can induce apoptosis in cancer cells by inhibiting key proteins involved in cell survival pathways, such as Bcl-2 .
    • Specifically, certain derivatives showed significant inhibitory activity against cancer cell lines like HCT-116, with minimal cytotoxicity observed in normal cells .
  • Antioxidant Properties :
    • The antioxidant capacity of benzothiazole derivatives has been assessed using various assays (DPPH, ABTS), indicating their potential to scavenge free radicals effectively . Compounds were found to exhibit comparable antioxidant activity to known standards like butylated hydroxytoluene (BHT).

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation. For example, it could interfere with bacterial topoisomerases or enzymes involved in DNA replication.
  • Apoptosis Induction : By modulating apoptotic pathways through the inhibition of anti-apoptotic proteins like Bcl-2, the compound promotes programmed cell death in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in HCT-116 cells
AntioxidantScavenges free radicals; comparable to BHT

Case Study: Anticancer Activity

In a study assessing various benzothiazole derivatives, one compound exhibited IC50 values comparable to Doxorubicin against multiple cancer cell lines while maintaining low toxicity towards normal cells . This suggests that modifications in the side chains significantly influence the anticancer efficacy.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of similar compounds demonstrated that certain derivatives were effective against resistant strains of bacteria, highlighting their potential application in developing new antibiotics .

Q & A

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts.
  • Deuterated solvent variation : DMSO-d6 vs. CDCl3 can shift peaks for clearer assignment.
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-chlorobenzenesulfonamide derivatives) to identify diagnostic peaks .

What preliminary biological screenings are conducted for this compound?

Basic
Initial assessments include:

  • Antimicrobial assays : Agar diffusion tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine inhibition zones .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values .

What mechanistic insights exist for its antimicrobial activity?

Advanced
While direct studies are limited, analogous benzothiazole sulfides inhibit bacterial enzymes (e.g., dihydrofolate reductase) via sulfur-mediated binding. Computational docking and enzyme inhibition assays (e.g., NADPH oxidation rates) are recommended to validate targets .

How is purity assessed during synthesis?

Q. Basic

  • TLC monitoring : Using silica plates and UV visualization to track reaction progress .
  • Elemental analysis : Confirms C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

How can solubility discrepancies in polar vs. nonpolar solvents be addressed?

Q. Advanced

  • Derivatization : Introduce hydrophilic groups (e.g., –OH, –COOH) via oxidation of the sulfide to sulfone .
  • Co-solvent systems : Use DMSO-water mixtures (1:4 v/v) to enhance solubility for biological assays .

What structure-activity relationships (SAR) are observed in benzothiazole sulfides?

Q. Advanced

  • Substituent position : Chlorine at the 4-position on the benzyl group enhances lipophilicity and membrane penetration .
  • Sulfur oxidation state : Sulfides (S–S) show higher bioactivity than sulfoxides (S=O) due to redox activity .

How should conflicting bioactivity data across studies be analyzed?

Q. Advanced

  • Assay standardization : Control variables like bacterial strain (ATCC vs. clinical isolates) and incubation time .
  • Dosage normalization : Compare minimum inhibitory concentrations (MICs) instead of inhibition zones.
  • Meta-analysis : Pool data from structurally analogous compounds (e.g., sulfonamides vs. sulfides) to identify trends .

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